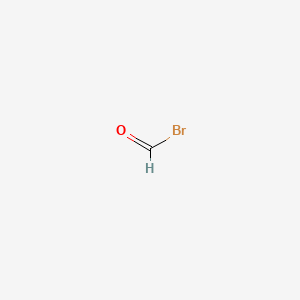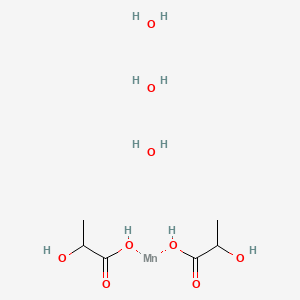![molecular formula C13H22N2O6S B13796010 tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)
tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester group and a thiadiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable thiadiazepine precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another tert-butyl ester with different functional groups and applications.
tert-Butyl-nitroxyl acene derivatives: Compounds with similar tert-butyl groups but different core structures and properties.
Uniqueness
Tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate is unique due to its specific combination of functional groups and ring structure
Properties
Molecular Formula |
C13H22N2O6S |
|---|---|
Molecular Weight |
334.39 g/mol |
IUPAC Name |
tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate |
InChI |
InChI=1S/C13H22N2O6S/c1-10(11(16)20-5)14-8-6-7-9-15(22(14,18)19)12(17)21-13(2,3)4/h6-7,10H,8-9H2,1-5H3/t10-/m0/s1 |
InChI Key |
HDFZOGLEQZQXHV-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)N1CC=CCN(S1(=O)=O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)OC)N1CC=CCN(S1(=O)=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
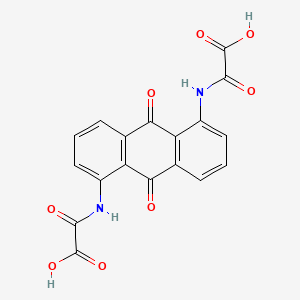
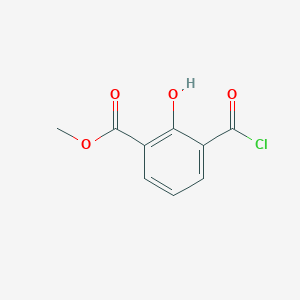
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
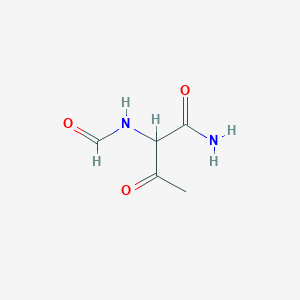
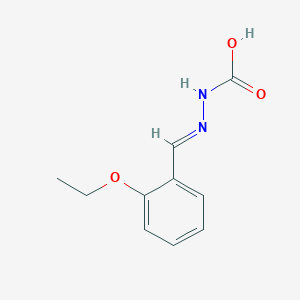
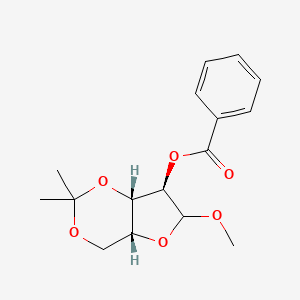
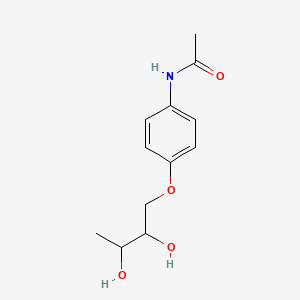
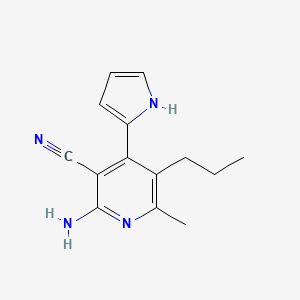
![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
